molecular formula C7H4BrClF2O3S B13192077 5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride

5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride

Cat. No.: B13192077
M. Wt: 321.52 g/mol
InChI Key: YJRXMKBJJXYKQH-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride is a halogenated benzene derivative with the molecular formula C7H4BrClF2O3S. This compound is known for its unique reactivity and is used in various chemical synthesis processes, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride typically involves the bromination of 2-(difluoromethoxy)benzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent addition. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be further substituted by other electrophiles under appropriate conditions.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfonic acid under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine or pyridine.

    Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+) or acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of sulfonamides, sulfonates, or sulfonic acids.

    Electrophilic Aromatic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of sulfonamides or sulfonic acids.

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: In the development of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: As an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine atom on the benzene ring can undergo electrophilic substitution, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(Difluoromethoxy)benzene-1-sulfonyl chloride: Lacks the bromine atom, making it less reactive in electrophilic aromatic substitution reactions.

    4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a difluoromethoxy group, leading to different reactivity and properties.

    5-Bromo-2-methoxybenzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group, affecting its reactivity and applications.

Uniqueness

5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct reactivity and properties. This combination allows for versatile applications in chemical synthesis and research, making it a valuable compound in various fields.

Properties

Molecular Formula

C7H4BrClF2O3S

Molecular Weight

321.52 g/mol

IUPAC Name

5-bromo-2-(difluoromethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C7H4BrClF2O3S/c8-4-1-2-5(14-7(10)11)6(3-4)15(9,12)13/h1-3,7H

InChI Key

YJRXMKBJJXYKQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC(F)F

Origin of Product

United States

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